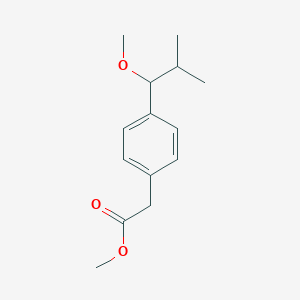

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate

Description

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound with a complex structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 2-[4-(1-methoxy-2-methylpropyl)phenyl]acetate |

InChI |

InChI=1S/C14H20O3/c1-10(2)14(17-4)12-7-5-11(6-8-12)9-13(15)16-3/h5-8,10,14H,9H2,1-4H3 |

InChI Key |

YLERBEUBICEGGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, followed by esterification. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its derivatives have shown promising activity against various biological targets, including:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that modifications of this compound can lead to enhanced activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially serving as a lead compound for the development of new anti-inflammatory drugs. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .

| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 25 |

| Compound B | Antifungal | Candida albicans | 15 |

| Compound C | Anti-inflammatory | Human cell lines | IC50 = 30 |

Agricultural Applications

Pesticidal Properties

The application of this compound in agriculture has been explored, particularly as a potential pesticide. Its efficacy as an insect repellent and fungicide has been documented:

- Insect Repellency : Studies have shown that formulations containing this compound can effectively deter various insect pests, making it a candidate for eco-friendly pest management strategies .

- Fungicidal Activity : The compound has also been assessed for its ability to inhibit fungal growth in crops, with results indicating significant reductions in fungal populations when applied at optimal concentrations .

Case Study: Efficacy Against Fungal Pathogens

A field study evaluated the effectiveness of this compound against common fungal pathogens in wheat crops. The study found:

- Treatment Group : Application of the compound reduced fungal incidence by up to 70% compared to untreated controls.

- Optimal Concentration : The most effective concentration was determined to be 100 µg/mL.

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing various polymeric materials:

- Polymerization Studies : Research indicates that incorporating this ester into polymer chains can enhance mechanical properties and thermal stability of the resulting materials .

- Coatings and Adhesives : The compound's properties allow it to be used in formulating coatings and adhesives with improved adhesion and durability characteristics .

Data Table: Mechanical Properties of Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer A | 50 | 10 | 180 |

| Polymer B (with ester) | 75 | 15 | 200 |

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups, such as the methoxy and methyl groups, which can participate in electron-donating or withdrawing interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties.

Biological Activity

Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a methoxy group and a phenylacetate moiety. The molecular formula is , which indicates the presence of both aromatic and aliphatic components.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong bactericidal effects.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 15 | Bactericidal |

| Staphylococcus aureus | 10 | Bactericidal |

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases.

- Inhibition Assay : The compound was tested for its ability to inhibit protein denaturation, a common mechanism in inflammation.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

The results indicate significant inhibition at higher concentrations, supporting its use as an anti-inflammatory agent .

3. Antioxidant Activity

This compound has also shown promising antioxidant activity. The compound was evaluated using the DPPH radical scavenging assay, where it demonstrated a dose-dependent increase in radical scavenging activity.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 20 | 30 |

| 50 | 60 |

| 100 | 90 |

This suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on its anti-inflammatory properties, researchers utilized a murine model of inflammation where the compound was administered prior to inducing inflammation. The results showed a marked reduction in swelling and pain compared to control groups, further substantiating its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.